Ethyl 2-bromo-4-ethylbenzoate
Description
Historical Context and Evolution of Research in Brominated Benzoate (B1203000) Esters
The study of brominated organic compounds has a rich history, evolving from simple bromination reactions to highly selective and sophisticated synthetic methodologies. sci-hub.se Initially, molecular bromine was the reagent of choice, but its hazardous nature spurred the development of safer and more manageable brominating agents like N-bromosuccinimide (NBS). sci-hub.seresearchgate.net The evolution of bromination techniques has been critical for the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and flame retardants. researchgate.net
The systematic synthesis of substituted benzoic acid derivatives, such as brominated benzoate esters, arose from the increasing demand for versatile intermediates capable of undergoing multiple chemical transformations. The introduction of a bromine atom onto a benzoate ester scaffold serves as a "handle" for subsequent functionalization, most notably in cross-coupling reactions. researchgate.net While early work focused on simple isomers, research has progressively moved towards more complex, multifunctional aromatic compounds. The development of brominated benzoate esters is part of this broader trend, with compounds being cataloged and studied for their potential as precursors to more complex molecules. For instance, historical methods detailed the bromination of phenyl benzoates using bromine in the presence of a fuming nitric acid catalyst. sci-hub.se The development of greener and more sustainable bromination protocols, such as those using hydrogen peroxide and sodium bromide, represents the current frontier in this area. researchgate.net
Significance of Aryl Bromides and Alkyl Benzoates in Modern Organic Synthesis
Aryl bromides are among the most important building blocks in modern organic chemistry. Their significance stems from their wide application in transition-metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov The carbon-bromine bond is reactive enough to participate in these reactions but generally more stable than the corresponding iodides, making aryl bromides ideal substrates in terms of reactivity and cost-effectiveness.
The bromine atom in aryl bromides is an excellent leaving group, facilitating its displacement in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. mdpi.com These reactions have revolutionized the synthesis of biaryls, conjugated polymers, and complex natural products. nih.govmdpi.com Furthermore, the development of palladium/norbornene (Pd/NBE) cooperative catalysis has enabled the difunctionalization of aryl bromides, allowing for the introduction of new functional groups at both the ipso and ortho positions, which significantly expands their synthetic utility. nih.gov
Alkyl benzoates are also a significant class of compounds, widely used as intermediates and as final products in various industries. They are found in cosmetics, flavorings, and are important precursors for the synthesis of pharmaceuticals and agrochemicals. alzchem.com The ester functional group can be readily hydrolyzed to the corresponding benzoic acid or reduced to a benzyl (B1604629) alcohol, providing multiple pathways for further chemical modification. The synthesis of alkyl benzoates is typically achieved through Fischer esterification of benzoic acid with an alcohol or via reactions of a benzoate salt with an alkyl halide. google.com
Position of Ethyl 2-bromo-4-ethylbenzoate within Chemical Research Landscapes
Given the limited direct research on this compound, its position in the chemical research landscape is best understood by examining its precursor, 2-bromo-4-ethylbenzoic acid, and other closely related analogs.
Synthesis and Physicochemical Properties
The synthesis of this compound would logically proceed via the esterification of 2-bromo-4-ethylbenzoic acid. The synthesis of this acid precursor itself involves the bromination of 4-ethylbenzoic acid. The electron-donating nature of the ethyl group directs electrophilic bromination to the positions ortho and meta to the carboxyl group.
Below is a table summarizing synthetic approaches and properties for related brominated benzoic acids and their esters.
| Compound Name | Precursor(s) | Reagents & Conditions | Application/Significance |
| 2-Bromo-4-ethylbenzoic acid | 4-ethylbenzoic acid | Bromine (Br₂) or N-bromosuccinimide (NBS) with a catalyst. An alternative is NaBr/H₂O₂/H₂SO₄ for safer, in-situ bromine generation. | Key precursor for this compound; used as a building block in organic synthesis. |
| Ethyl 3-bromo-4-ethylbenzoate | 3-Bromo-4-ethylbenzoic acid | Esterification with absolute ethanol (B145695) and a strong acid catalyst (e.g., H₂SO₄) under reflux. | An isomer of the target compound, used as an intermediate in pharmaceuticals and agrochemicals. |
| 2-Bromo-4-(tert-butyl)benzoic acid | 4-(tert-butyl)benzoic acid | Bromination with Br₂ or NBS, often catalyzed by iron or aluminum bromide. smolecule.com | An analog used in enzyme inhibition studies and as an intermediate for pharmaceuticals and agrochemicals. smolecule.com |
| Ethyl 2-bromo-4,5-dimethoxybenzoate | Ethyl 4,5-dimethoxybenzoate | Bromination with Br₂ in glacial acetic acid. google.com | Intermediate in the synthesis of 2-bromo-4,5-dimethoxybenzoic acid hydrazide. google.com |
Reactivity
The reactivity of this compound is dictated by its functional groups: the ethyl ester and the aryl bromide. The bromine atom at the ortho-position makes it a prime candidate for various palladium-catalyzed cross-coupling reactions. nih.govrug.nl The presence of the ethyl group at the para-position provides some steric bulk and has a weak electron-donating effect, which can influence the reactivity of the aromatic ring. nsf.gov The ester group can undergo hydrolysis to the carboxylic acid or reduction to the corresponding alcohol.
The table below outlines potential reactions based on studies of analogous compounds.
| Reaction Type | Reagents & Conditions | Potential Product(s) | Reference Analog |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ in DMF or THF | Ethyl 2-phenyl-4-ethylbenzoate | Ethyl 3-bromo-4-ethylbenzoate |
| Ester Hydrolysis | Acidic (e.g., HCl) or basic (e.g., NaOH) conditions | 2-Bromo-4-ethylbenzoic acid | Ethyl 3-bromo-4-ethylbenzoate |
| Ester Reduction | Lithium aluminum hydride (LiAlH₄) in THF | (2-Bromo-4-ethylphenyl)methanol (B14029517) | Ethyl 3-bromo-4-ethylbenzoate |
| Nucleophilic Substitution | Amines, alkoxides, or thiols, often with Pd or Cu catalysts | 2-Amino/alkoxy/thio-4-ethylbenzoate derivatives | Ethyl 3-bromo-4-ethylbenzoate |
Current Research Gaps and Future Perspectives
Future Perspectives
The future research potential for this compound is substantial, primarily centered on its use as a synthetic intermediate.
Advanced Cross-Coupling Reactions: As a polysubstituted aryl bromide, it is an ideal substrate for exploring novel and more efficient cross-coupling methodologies. Research could focus on its use in challenging coupling reactions, such as those with sterically hindered partners or in the synthesis of complex polycyclic aromatic systems. mdpi.comrug.nl The development of sustainable catalytic systems using earth-abundant metals or photoredox catalysis for the functionalization of this molecule would be a valuable contribution. acs.org
C-H Functionalization: Recent advances in C-H functionalization offer a powerful tool for modifying complex molecules. acs.org this compound could serve as a platform to explore regioselective C-H activation at the ethyl group or the aromatic ring, leading to novel derivatives that would be difficult to synthesize via traditional methods.
Medicinal and Materials Chemistry: Its precursor, 2-bromo-4-ethylbenzoic acid, is noted for its potential use in developing new drugs. By extension, this compound and its derivatives could be investigated as intermediates for novel pharmaceuticals. The unique substitution pattern may impart desirable electronic or steric properties in the final active molecules. In materials science, aryl bromides are used to construct functional polymers and organic materials; this compound could be a building block for new materials with specific optical or electronic properties.
Comparative Reactivity Studies: A systematic study comparing the reactivity of this compound with its other isomers (e.g., Ethyl 3-bromo-4-ethylbenzoate, Ethyl 4-bromo-2-ethylbenzoate) would provide valuable insights into the electronic and steric effects of substituent placement on the reactivity of the C-Br bond and the ester group. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
ethyl 2-bromo-4-ethylbenzoate |
InChI |
InChI=1S/C11H13BrO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
VWAXVHOOPFIYKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)OCC)Br |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Bromo 4 Ethylbenzoate
Conventional Synthetic Routes to Ethyl 2-bromo-4-ethylbenzoate
Conventional methods typically rely on well-established reactions in organic chemistry, often involving multiple steps that include the formation of a precursor molecule followed by functional group transformations.
The most direct conventional route to this compound involves the esterification of its corresponding carboxylic acid precursor, 2-bromo-4-ethylbenzoic acid. fluorochem.co.uk This process, known as Fischer esterification, is a standard and efficient method for producing esters.
The reaction typically involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mixture is usually heated under reflux to drive the reaction to completion. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. A subsequent nucleophilic attack by the ethanol molecule, followed by the elimination of a water molecule, yields the final ethyl ester product.
Table 1: Representative Conditions for Esterification of Halogenated Benzoic Acids
| Starting Material | Alcohol | Catalyst | Conditions | Yield | Source |
| 2-bromo-4-chlorobenzoic acid | Ethanol | H₂SO₄ | Reflux, overnight | ~95% | |
| 2-bromobenzoic acid | Ethanol | None specified | THF, reflux, 5 days | 47% | chemicalbook.com |
| 4-bromo-2-methylbenzoic acid | Methanol | H₂SO₄ | Not specified | Not specified | google.com |
This table presents data for analogous compounds to illustrate typical reaction conditions.
An alternative approach involves the direct bromination of a substituted benzoate (B1203000) precursor, namely ethyl 4-ethylbenzoate (B1233868). This reaction is an electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the substituents already present on the benzene (B151609) ring.
In the case of ethyl 4-ethylbenzoate, the ring has two substituents:
An ethyl group (-CH₂CH₃) at the para-position (C4), which is an activating, ortho, para-directing group.
An ethyl ester group (-COOCH₂CH₃) at C1, which is a deactivating, meta-directing group. msu.edu
The ethyl group activates the positions ortho to it (C3 and C5), while the ester group deactivates the ring and directs incoming electrophiles to the meta-positions (C3 and C5). Both groups, therefore, direct the incoming bromine atom to the same positions (3 and 5). Consequently, the direct bromination of ethyl 4-ethylbenzoate is expected to predominantly yield ethyl 3-bromo-4-ethylbenzoate.
Achieving bromination at the C2 position, which is ortho to the deactivating ester group and meta to the activating ethyl group, is challenging via standard electrophilic bromination. Such a transformation would likely require more specialized strategies, such as a directed ortho-metalation approach, to achieve the desired regioselectivity. However, direct bromination of 4-ethylbenzoic acid has been reported to yield 2-bromo-4-ethylbenzoic acid in 65-75% yield, suggesting that under specific conditions, substitution at the C2 position is possible, potentially influenced by steric and electronic effects or the choice of catalyst.
Table 2: Product Distribution in Electrophilic Substitution of Substituted Benzenes
| Substrate | Reaction | Ortho Product (%) | Meta Product (%) | Para Product (%) | Source |
| Toluene | Nitration | 58.5 | 4.5 | 37 | msu.edu |
| Methoxybenzene | Bromination | 10 | Trace | ~90 | msu.edu |
| Nitrobenzene | Bromination | Trace | Major Product | Trace | msu.edu |
This table illustrates the directing effects of different substituents in electrophilic aromatic substitution.
A theoretical multi-step synthesis could involve the sequential introduction of the bromo and ethyl groups onto a benzoate ester scaffold. One such pathway would begin with the ortho-bromination of ethyl benzoate, followed by a para-ethylation of the resulting ethyl 2-bromobenzoate (B1222928).
Step 1: Ortho-Bromination of Ethyl Benzoate Direct bromination of ethyl benzoate primarily yields the meta-substituted product due to the directing effect of the ester group. msu.edu To obtain the ortho-bromo isomer, ethyl 2-bromobenzoate, alternative methods are necessary. A common laboratory technique is directed ortho-metalation, where a strong base (like an organolithium reagent) deprotonates the position ortho to the directing ester group, followed by quenching the resulting aryl anion with a bromine source (e.g., Br₂). Ethyl 2-bromobenzoate is also a commercially available starting material. sigmaaldrich.com
Step 2: Para-Ethylation of Ethyl 2-bromobenzoate The second step would involve introducing an ethyl group at the para-position of ethyl 2-bromobenzoate. A classic method for this is the Friedel-Crafts alkylation, using an ethylating agent like ethyl chloride (CH₃CH₂Cl) and a Lewis acid catalyst (e.g., AlCl₃). However, this step presents significant challenges. The benzene ring in ethyl 2-bromobenzoate is deactivated by both the bromo and the ester substituents, making it less reactive towards Friedel-Crafts alkylation. Furthermore, Friedel-Crafts reactions are prone to side reactions and rearrangements, which could lower the yield of the desired product.
Advanced and Sustainable Approaches for this compound Synthesis
Modern synthetic chemistry increasingly focuses on developing more efficient, selective, and sustainable methods. Catalytic reactions, particularly those using transition metals, are at the forefront of these advancements.
Catalytic methods offer the potential for milder reaction conditions, higher selectivity, and greater functional group tolerance compared to conventional routes.
Transition metal catalysis provides a powerful toolkit for constructing substituted aromatic compounds like this compound. A highly plausible strategy involves the use of palladium-catalyzed cross-coupling reactions. nih.gov This approach would typically start with a dihalogenated precursor, such as ethyl 2,4-dibromobenzoate, and selectively introduce the ethyl group via coupling with an organometallic reagent.
For instance, a Suzuki coupling reaction could be employed. In this reaction, ethyl 2,4-dibromobenzoate would be reacted with an ethylboronic acid derivative (e.g., ethylboronic acid or a potassium ethyltrifluoroborate salt) in the presence of a palladium catalyst and a base. The catalyst system often consists of a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. acs.org The differential reactivity of the C-Br bonds (the C-Br bond at the 4-position is generally more reactive in palladium-catalyzed coupling than the one at the sterically hindered 2-position) could potentially allow for the selective ethylation at the para-position.
Alternatively, a Negishi coupling using an organozinc reagent (e.g., ethylzinc (B8376479) chloride) or a Stille coupling with an organotin reagent (e.g., ethyltributyltin) could achieve the same transformation. These reactions are known for their broad applicability in C-C bond formation. acs.org A patent for a related compound describes a palladium-catalyzed reaction between a bromo-benzoate and an organoboron reagent, highlighting the industrial relevance of this approach. google.com
Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst System | Product Type | Source |
| p-bromo ethyl benzoate | diisopropyl allylphosphonate | Pd(OAc)₂/P(o-tol)₃ | Heck arylation product | williams.edu |
| ethyl 2-iodobenzoate | CyZnCl | Thioimido−palladium(II) complex | Alkylated benzoate | acs.org |
| Aryl iodide | Alkylzinc reagent | Pd(OAc)₂/Bu₄NBr | Alkylated arene | acs.org |
This table showcases the versatility of palladium catalysis in forming C-C bonds with halogenated benzoates and other aryl halides.
Catalytic Methods for the Formation of this compound
Organocatalytic Approaches to this compound
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of this compound. The synthesis can be envisioned as a two-step process: the bromination of 4-ethylbenzoic acid followed by the esterification of the resulting 2-bromo-4-ethylbenzoic acid.
Organocatalytic Bromination:
The regioselective bromination of 4-ethylbenzoic acid at the ortho-position presents a significant challenge. While traditional methods often rely on Lewis acid catalysts, organocatalytic alternatives are being explored. For instance, the use of C2-symmetric diphenylpyrrolidine or imidazolidine (B613845) catalysts has been demonstrated for the enantioselective α-bromination of aldehydes and ketones. nih.gov Although not directly applied to aromatic bromination, these catalysts activate the substrate through the formation of an enamine or iminium ion, facilitating electrophilic attack. A hypothetical organocatalytic approach for the bromination of 4-ethylbenzoic acid could involve an organocatalyst that enhances the electrophilicity of the bromine source or directs the substitution to the desired position.
Organocatalytic Esterification:
The esterification of 2-bromo-4-ethylbenzoic acid with ethanol can be effectively catalyzed by various organocatalysts. For example, sulfur(IV)-based organocatalysts have been shown to be effective for the direct esterification of carboxylic acids and alcohols. rsc.org These catalysts operate via an intramolecularly interrupted Pummerer intermediate, activating the carboxylic acid for nucleophilic attack by the alcohol. Other organocatalysts, such as pyridine (B92270) and imidazole (B134444) derivatives, can also promote esterification, often through the formation of a reactive acyl-pyridinium or acyl-imidazolium intermediate. nih.gov
A potential organocatalytic synthesis of this compound is outlined below:
Step 1: Organocatalytic Bromination of 4-Ethylbenzoic Acid
Reactants: 4-Ethylbenzoic Acid, Brominating Agent (e.g., N-Bromosuccinimide)
Catalyst: Chiral or achiral organocatalyst
Solvent: Organic solvent (e.g., Dichloromethane, Acetonitrile)
Product: 2-Bromo-4-ethylbenzoic Acid
Step 2: Organocatalytic Esterification of 2-Bromo-4-ethylbenzoic Acid
Reactants: 2-Bromo-4-ethylbenzoic Acid, Ethanol
Catalyst: Sulfur(IV)-based catalyst or Pyridine derivative
Solvent: Toluene or neat conditions
Product: this compound
| Step | Reactants | Hypothetical Catalyst | Potential Solvent | Product |
| Bromination | 4-Ethylbenzoic Acid, N-Bromosuccinimide | Diphenylpyrrolidine derivative | Dichloromethane | 2-Bromo-4-ethylbenzoic Acid |
| Esterification | 2-Bromo-4-ethylbenzoic Acid, Ethanol | Phenol-tethered sulfur(IV) catalyst | Toluene | This compound |
Green Chemistry Principles in the Preparation of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One key aspect is the use of greener solvents and catalysts. For the esterification step, deep eutectic solvents (DES) have emerged as environmentally friendly alternatives to traditional organic solvents. A study on the esterification of benzoic acid with various alcohols demonstrated that a DES composed of p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride can act as both a solvent and a catalyst, leading to high conversions. dergipark.org.tr This approach eliminates the need for a separate catalyst and volatile organic solvents.
Enzymatic catalysis is another cornerstone of green chemistry. Lipases, for instance, are widely used for ester synthesis under mild conditions. Lipase TL IM from Thermomyces lanuginosus has been successfully employed for the Michael addition of aromatic amines to acrylates in a continuous-flow system, showcasing the potential of enzymes in green synthesis. mdpi.com A similar enzymatic approach could be developed for the esterification of 2-bromo-4-ethylbenzoic acid with ethanol.
The choice of reagents is also crucial. Using elemental bromine (Br₂) for bromination is hazardous. A greener alternative involves the in situ generation of the brominating agent. For example, reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr) generates bromine or potassium hypobromite (B1234621) (KOBr) in the reaction mixture, avoiding the handling and storage of bulk bromine. mdpi.com
A hypothetical green synthesis of this compound could involve:
| Step | Green Approach | Reactants/Catalyst | Benefit |
| Bromination | In situ generation of brominating agent | 4-Ethylbenzoic Acid, NaOCl, HBr | Avoids handling of hazardous Br₂ |
| Esterification | Enzymatic catalysis in a green solvent | 2-Bromo-4-ethylbenzoic Acid, Ethanol, Immobilized Lipase, Deep Eutectic Solvent | Mild reaction conditions, reusable catalyst, reduced VOCs |
Flow Chemistry and Continuous Manufacturing of this compound
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers significant advantages for the synthesis of this compound, including enhanced safety, improved heat and mass transfer, and potential for automation and scalability. nih.gov
Continuous Flow Bromination:
The bromination of aromatic compounds can be challenging to control in batch reactors due to the high reactivity of bromine. Flow chemistry provides a safer and more efficient alternative. A continuous process for the bromination of non-fused aromatic compounds has been patented, where liquid bromine and the aromatic substrate are continuously fed into a reaction zone. google.com The reaction time can be precisely controlled, leading to better selectivity and a broader product distribution if desired. A safe and straightforward protocol for bromination in continuous flow has also been described, where hazardous Br₂ is generated in situ and immediately consumed in the reaction. mdpi.com
Continuous Flow Esterification:
The esterification of 2-bromo-4-ethylbenzoic acid can also be performed in a continuous flow setup. The use of packed-bed reactors with solid-supported catalysts, such as acidic resins or immobilized enzymes, allows for easy separation of the catalyst from the product stream and continuous operation. A macroporous polymeric acid catalyst has been shown to be effective for the flow esterification of carboxylic acids and alcohols under mild conditions. organic-chemistry.org
A conceptual continuous flow process for the synthesis of this compound is depicted below:
| Parameter | Continuous Flow Bromination | Continuous Flow Esterification |
| Reactor Type | Microreactor or Packed-Bed Reactor | Packed-Bed Reactor with Solid Catalyst |
| Reactants | Solution of 4-Ethylbenzoic Acid, Solution of in situ generated Br₂ | Solution of 2-Bromo-4-ethylbenzoic Acid, Ethanol |
| Catalyst | (Optional) Lewis Acid or Solid Catalyst | Acidic Resin or Immobilized Lipase |
| Temperature | 0 - 40 °C google.com | 50 - 80 °C organic-chemistry.org |
| Residence Time | Seconds to Minutes | Minutes |
| Advantages | Enhanced safety, precise control, improved selectivity | High throughput, easy product isolation, catalyst reusability |
Reactivity and Reaction Mechanisms of Ethyl 2 Bromo 4 Ethylbenzoate
Halogen-Mediated Reactivity of Ethyl 2-bromo-4-ethylbenzoate
The bromine atom on the aromatic ring is a key site for numerous reactions, including nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing more complex molecular architectures.
Nucleophilic Aromatic Substitution Reactions of this compound
Nucleophilic aromatic substitution (SNA) of aryl halides like this compound typically requires an activated aromatic system. The presence of electron-withdrawing groups ortho or para to the leaving group facilitates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. youtube.commasterorganicchemistry.com In this compound, the ethyl ester group is an electron-withdrawing group, which can activate the benzene (B151609) ring towards nucleophilic attack. However, compared to a nitro group, an ester group is a weaker activator. masterorganicchemistry.com
The reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate. youtube.com Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring. Common nucleophiles used in these reactions include amines, alkoxides, and thiols. The reactivity order for the leaving group in such reactions is typically F > Cl > Br > I. masterorganicchemistry.com
Palladium-Catalyzed Cross-Coupling Reactions Involving this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com this compound serves as a suitable aryl halide substrate for several of these transformations.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide. libretexts.org This reaction is valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids. libretexts.org
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction begins with the oxidative addition of the aryl halide, such as this compound, to a palladium(0) complex. This is often the rate-determining step. libretexts.org This is followed by transmetalation, where the organic group from the organoboron species is transferred to the palladium(II) complex, typically requiring a base. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst. libretexts.org
For sterically hindered substrates like 2-substituted aryl bromides, the non-carbonylative pathway can sometimes be favored over the desired carbonylative coupling. rsc.org However, strategies such as the slow addition of the boronic acid can improve the yield of the carbonylative product. rsc.org Microwave-assisted Suzuki-Miyaura reactions have also been shown to be efficient, sometimes leading to higher product yields and being more environmentally friendly. researchgate.net
A typical Suzuki-Miyaura coupling reaction involving an aryl bromide is presented in the table below.
Table 1: Example of a Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |
| 2-bromo-4-methoxybenzaldehyde | 5-formyl-2-methoxyphenylboronic acid | PdCl2(dppf) | NaOH | Dioxane/H2O | Bis-benzaldehyde 7 | 48% |
Data from a study on the synthesis of a new bichalcone. mdpi.com
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. walisongo.ac.idorganic-chemistry.org This reaction is a reliable method for the synthesis of substituted alkynes. walisongo.ac.id An "inverse-Sonogashira" coupling, where a C(sp2)-H bond is functionalized with a haloalkyne, has also been developed. nih.gov
The generally accepted mechanism for the Sonogashira coupling involves a palladium catalytic cycle and a copper co-catalytic cycle. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. walisongo.ac.id The reaction is typically carried out in the presence of an amine base. organic-chemistry.org
The efficiency of the Sonogashira coupling can be influenced by the steric and electronic properties of the substrates and the phosphine (B1218219) ligands used. researchgate.net For sterically demanding aryl bromides, specific catalyst systems may be required to achieve good yields. researchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a widely used method for synthesizing aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.org
The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally reductive elimination to yield the aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with various generations of phosphine ligands developed to improve the scope and efficiency of the coupling. wikipedia.orgorganic-chemistry.org For challenging substrates, such as electron-rich aryl chlorides and electron-deficient amines, specialized catalyst systems like Pd-PEPPSI pre-catalysts have been found to be effective. researchgate.net
Ester Group Transformations of this compound
The ethyl ester group in this compound can undergo several important transformations, including hydrolysis to the corresponding carboxylic acid and reduction to an alcohol.
Ester hydrolysis can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. doubtnut.com Base-catalyzed hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. pearson.com The presence of substituents on the aromatic ring can influence the rate of hydrolysis. cdnsciencepub.com
Reduction of the ester group can be achieved using various reducing agents. For instance, ethyl 4-bromobenzoate (B14158574) can be reduced to the corresponding aldehyde using potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at low temperatures. sigmaaldrich.comchemicalbook.comsigmaaldrich.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the ester to the corresponding primary alcohol.
Hydrolysis and Saponification of this compound
The ester linkage in this compound is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. numberanalytics.comdalalinstitute.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, typically by heating with an aqueous mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), the ester undergoes hydrolysis to yield 2-bromo-4-ethylbenzoic acid and ethanol (B145695). dalalinstitute.comlibretexts.org The reaction is reversible, and its mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of an ethanol molecule lead to the formation of the carboxylic acid. youtube.com To drive the equilibrium towards the products, a large excess of water is often used. libretexts.org
Base-Promoted Hydrolysis (Saponification): The base-promoted hydrolysis, commonly known as saponification, is an irreversible process that converts the ester into a carboxylate salt and an alcohol. masterorganicchemistry.comlibretexts.org This reaction is typically carried out by heating the ester with a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). numberanalytics.commasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgorganicchemistrytutor.com This intermediate then collapses, expelling an ethoxide ion (⁻OC₂H₅) as the leaving group to form 2-bromo-4-ethylbenzoic acid. In the basic medium, the carboxylic acid is immediately deprotonated by the ethoxide or another hydroxide ion to form the highly stable sodium or potassium 2-bromo-4-ethylbenzoate salt. libretexts.orgorganicchemistrytutor.com An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the neutral carboxylic acid. masterorganicchemistry.com Saponification is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water. pressbooks.pub
Hydrolysis Reactions of this compound
| Reaction Type | Reagents | Conditions | Products | Mechanism |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄, HCl) | Heat (Reflux) | 2-bromo-4-ethylbenzoic acid, Ethanol | Reversible Nucleophilic Acyl Substitution |
| Saponification (Base-Promoted) | NaOH or KOH, H₂O | Heat | Sodium 2-bromo-4-ethylbenzoate, Ethanol | Irreversible Nucleophilic Acyl Substitution |
Transesterification Reactions of this compound
Transesterification is a process where the ethyl group (-C₂H₅) of the ester is exchanged with the alkyl group of another alcohol. pressbooks.pubmasterorganicchemistry.com This reaction allows for the conversion of this compound into other esters. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
In an acid-catalyzed transesterification, a proton source (like H₂SO₄) activates the carbonyl group, making it more susceptible to nucleophilic attack by another alcohol (e.g., methanol, R"OH). pressbooks.pub To ensure a high yield of the new ester, the reactant alcohol is typically used in large excess as the solvent. pressbooks.pubmasterorganicchemistry.com
Under basic conditions, an alkoxide (e.g., sodium methoxide, NaOCH₃) acts as a strong nucleophile, attacking the ester carbonyl and displacing the original ethoxide group. masterorganicchemistry.com This reaction is an equilibrium process, and the position of the equilibrium can be controlled by using the desired alcohol as the solvent. masterorganicchemistry.com
Representative Transesterification of this compound
| Reactant Alcohol | Catalyst | Conditions | Products |
|---|---|---|---|
| Methanol (CH₃OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Heat, Methanol as solvent | Mthis compound, Ethanol |
Reduction of the Ester Moiety in this compound
The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to a Primary Alcohol: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. masterorganicchemistry.comharvard.edu The reaction involves a nucleophilic acyl substitution where a hydride ion (H⁻) first adds to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. ucalgary.ca This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to form an alkoxide. ucalgary.ca A final aqueous workup protonates the alkoxide to yield (2-bromo-4-ethylphenyl)methanol (B14029517) and ethanol. ucalgary.capearson.com
Partial Reduction to an Aldehyde: A less reactive and more sterically hindered reducing agent, diisobutylaluminum hydride (DIBAL-H), can be used to achieve the partial reduction of the ester to an aldehyde. researchgate.netmasterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent the over-reduction of the resulting aldehyde. masterorganicchemistry.commasterorganicchemistry.com Under these conditions, a stable tetrahedral intermediate is formed which does not collapse until an aqueous workup is performed, liberating the 2-bromo-4-ethylbenzaldehyde (B6359312) product. masterorganicchemistry.com
Reduction Reactions of the Ester Moiety
| Reducing Agent | Conditions | Product | Product Type |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1. THF or Et₂O 2. H₃O⁺ workup | (2-bromo-4-ethylphenyl)methanol | Primary Alcohol |
| Diisobutylaluminum Hydride (DIBAL-H) | 1. Toluene or Hexane, -78 °C 2. H₂O workup | 2-bromo-4-ethylbenzaldehyde | Aldehyde |
Electrophilic Aromatic Substitution on the Benzene Ring of this compound
The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The position of this substitution is determined by the directing effects of the substituents already present: the 2-bromo group, the 4-ethyl group, and the 1-ethoxycarbonyl group. minia.edu.eg
Directing Effects of Substituents in Reactions of this compound
The regioselectivity of electrophilic aromatic substitution is a result of the combined electronic and steric effects of the existing substituents.
Ethyl Group (-CH₂CH₃): This is an alkyl group, which is an electron-donating and therefore an activating group. minia.edu.eg It directs incoming electrophiles to the ortho (C3) and para (C5) positions relative to itself.
Ethoxycarbonyl Group (-COOC₂H₅): The ester group is a deactivating group due to its electron-withdrawing resonance and inductive effects. minia.edu.eg It directs incoming electrophiles to the meta positions (C3 and C5).
Considering these effects in combination:
Position C3 is ortho to the activating ethyl group and meta to the deactivating ester group.
Position C5 is para to the activating ethyl group and meta to the deactivating ester group.
Position C6 is ortho to the deactivating bromo group.
Both the activating ethyl group and the deactivating ester group direct substitution to positions C3 and C5. The ethyl group strongly favors these positions, while the bromo group directs elsewhere (to C6). Therefore, electrophilic attack will predominantly occur at positions C3 and C5. Between these two, C5 is generally favored as it is sterically less hindered than C3, which is positioned between the ester and bromo substituents.
Directing Effects of Substituents on this compound
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |
|---|---|---|---|---|
| -COOC₂H₅ | C1 | Electron-withdrawing | Deactivating | Meta (C3, C5) |
| -Br | C2 | Electron-withdrawing (Inductive) Electron-donating (Resonance) | Deactivating | Ortho, Para (C6) |
| -CH₂CH₃ | C4 | Electron-donating | Activating | Ortho, Para (C3, C5) |
Radical Reactions Involving this compound
This compound can participate in radical reactions, primarily at the benzylic position of the ethyl group.
Benzylic Bromination: The hydrogen atoms on the carbon directly attached to the benzene ring (the benzylic carbon) are particularly susceptible to radical substitution. jove.com This is because the resulting benzylic radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.com Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) and light or heat, a bromine atom can be selectively introduced at the benzylic position. jove.comaskfilo.comlibretexts.org This reaction would convert this compound into Ethyl 2-bromo-4-(1-bromoethyl)benzoate. This reaction is highly regioselective for the benzylic position. jove.com
Reduction of the Aryl Bromide: While less common under typical laboratory conditions, the carbon-bromine bond can be cleaved via a radical mechanism. For instance, radical-chain reduction using reagents like hexabutylditin in the presence of a thiol catalyst can replace the bromine atom with a hydrogen atom. ucl.ac.ukucl.ac.uk
Radical Reactions of this compound
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator) | Heat or Light, CCl₄ (solvent) | Ethyl 2-bromo-4-(1-bromoethyl)benzoate |
Spectroscopic Data for this compound Not Publicly Available
A thorough search of scientific literature and chemical databases has revealed no publicly available experimental spectroscopic data for the compound this compound (CAS No. 2387233-24-9). While information and spectral data are abundant for related isomers such as ethyl 2-bromobenzoate (B1222928) and ethyl 4-bromobenzoate, the specific characterization data required to construct the detailed article as outlined is not accessible in the referenced materials. chemicalbook.comhmdb.carsc.orgamazonaws.comclockss.orgchemicalbook.comhmdb.cahmdb.cachemicalbook.comchemicalbook.comchemicalbook.comnist.govsmsjournals.comscholarsresearchlibrary.comrsc.orgboroncore.compubcompare.aiorientjchem.orguobasrah.edu.iqchemicalbook.comchemsrc.comoneonta.educhemicalbook.comnih.govijpsr.comchemicalbook.comresearchgate.netchemicalbook.comchemspider.com
The requested article structure mandates a detailed analysis based on experimental findings for the following:
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Bromo 4 Ethylbenzoate
Vibrational Spectroscopy (IR and Raman):Including the interpretation of functional group vibrations.
Without access to primary or validated secondary data sources containing this specific information for Ethyl 2-bromo-4-ethylbenzoate, it is not possible to generate a scientifically accurate and authoritative article that adheres to the provided outline and content requirements. The creation of data tables and detailed research findings would necessitate speculation, which would compromise the integrity and factual basis of the content.
Therefore, the generation of the article on the "" cannot be completed at this time.
Table of Compounds Mentioned
Computational and Theoretical Studies on Ethyl 2 Bromo 4 Ethylbenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties of Ethyl 2-bromo-4-ethylbenzoate
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By applying DFT, typically with a basis set such as 6-311++G(d,p) and a functional like B3LYP, the optimized molecular geometry and various electronic properties of this compound can be determined.
Electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental for understanding chemical reactivity. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential (blue) around the hydrogen atoms.
Table 1: Hypothetical DFT-Calculated Geometrical and Electronic Parameters for this compound
| Parameter | Predicted Value | Significance |
| Bond Lengths (Å) | ||
| C=O (carbonyl) | 1.21 | Reflects the double bond character of the carbonyl group. |
| C-Br | 1.90 | Indicates the covalent bond between carbon and bromine. |
| C-C (ring average) | 1.39 | Shows the aromatic character of the benzene (B151609) ring. |
| **Bond Angles (°) ** | ||
| O=C-O (ester) | 123.5 | Defines the geometry of the ester functional group. |
| C-C-Br | 121.0 | Shows the steric influence of the bromine atom. |
| Electronic Properties | ||
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |
Note: These values are representative and would be precisely determined by actual DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis of this compound
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility. For a molecule like this compound, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This is particularly important for understanding the flexibility of the ethyl ester side chain.
An MD simulation would typically be performed in a solvent box (e.g., water or an organic solvent) to mimic experimental conditions. The simulation tracks the trajectories of all atoms over time by solving Newton's equations of motion. Analysis of these trajectories can reveal the preferred dihedral angles, especially for the rotatable bonds connecting the ester group to the aromatic ring and within the ethyl chain itself.
The key rotational degrees of freedom in this compound are the torsion angles around the C(ring)-C(carbonyl) bond and the C(carbonyl)-O(ester) bond. The steric hindrance from the ortho-bromo substituent would be expected to significantly restrict the rotation around the C(ring)-C(carbonyl) bond, favoring a conformation where the carbonyl group is oriented away from the bromine atom to minimize steric clash. The conformational preference of the ethyl group (rotation around the O-CH2 bond) would also be influenced by interactions with the rest of the molecule and the surrounding solvent.
Table 2: Key Dihedral Angles and Expected Conformational Preferences from MD Simulations
| Dihedral Angle | Description | Expected Low-Energy Conformations |
| C(ring)-C(ring)-C=O | Orientation of the carbonyl group relative to the ring | Likely near-planar arrangements, influenced by ortho-bromo steric hindrance. |
| C(ring)-C-O-CH2 | Rotation of the ethyl group relative to the ester plane | Trans and gauche conformations, with potential for multiple stable states. |
Note: The specific angles and energy barriers would be quantified through detailed simulation analysis.
In Silico Prediction of Reactivity and Selectivity in Reactions of this compound
In silico methods are invaluable for predicting the reactivity and selectivity of chemical reactions, thereby guiding synthetic efforts. For this compound, these predictions can focus on several key reaction types, such as nucleophilic substitution at the carbonyl carbon or electrophilic/nucleophilic aromatic substitution.
DFT-derived reactivity descriptors are central to these predictions. The LUMO energy and its spatial distribution indicate the most likely sites for nucleophilic attack. In ester hydrolysis, for example, a lower LUMO energy correlates with a more electrophilic carbonyl carbon, suggesting faster reaction rates. nih.govresearchgate.net The Mulliken or Natural Bond Orbital (NBO) charge on the carbonyl carbon provides another measure of its electrophilicity. The presence of the electron-donating ethyl group at the para position would slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted ethyl benzoate (B1203000). Conversely, the electron-withdrawing inductive effect of the ortho-bromo substituent would increase it. The net effect would be a balance of these electronic influences.
Fukui functions can also be calculated to predict regioselectivity in aromatic substitution reactions. These functions identify the atoms in the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For instance, in a nucleophilic aromatic substitution aiming to replace the bromine atom, the analysis of Fukui functions would help in assessing the feasibility and predicting the conditions required for such a transformation.
Table 3: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Predicted Value | Implication for Reactivity |
| LUMO Energy | -1.2 eV | A moderately low value, suggesting susceptibility to nucleophilic attack at the carbonyl group. |
| Mulliken Charge on Carbonyl Carbon (C=O) | +0.45 e | A significant positive charge, confirming the electrophilic nature of the carbonyl carbon. |
| Fukui Index (f-) on C-Br | High | Indicates that the carbon atom bonded to bromine is a likely site for nucleophilic attack in SNAr reactions. |
Note: These values are illustrative and serve to demonstrate the application of in silico prediction methods.
Spectroscopic Property Prediction through Computational Methods for this compound
Computational methods can accurately predict various spectroscopic properties, including vibrational (FTIR and Raman) and NMR spectra. These theoretical spectra are crucial for interpreting experimental data and confirming the molecular structure.
For vibrational spectroscopy, DFT calculations are used to compute the harmonic vibrational frequencies and their corresponding intensities. smsjournals.comscholarsresearchlibrary.com The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the gas-phase nature of the calculation. Therefore, they are typically scaled using empirical scaling factors to achieve better agreement with experimental spectra. scholarsresearchlibrary.com The predicted spectrum for this compound would show characteristic peaks for the C=O stretch of the ester, the C-O stretches, aromatic C-H and C=C vibrations, and the C-Br stretch.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. The calculated chemical shifts are referenced against a standard compound (e.g., tetramethylsilane, TMS) to provide theoretical values that can be directly compared with experimental results. These predictions are highly sensitive to the molecular conformation, making them a powerful tool for structural elucidation in solution.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) |
| Carbonyl (C=O) | Stretching | ~1725 |
| Ester (C-O) | Asymmetric Stretch | ~1250 |
| Aromatic (C=C) | Stretching | ~1600, ~1480 |
| Alkyl C-H | Stretching | ~2980 |
| C-Br | Stretching | ~650 |
Note: These are typical frequency ranges and would be refined by specific calculations.
Applications and Derivatization Strategies of Ethyl 2 Bromo 4 Ethylbenzoate in Organic Synthesis
Ethyl 2-bromo-4-ethylbenzoate as a Key Intermediate in Multi-Component Reactions
This compound serves as a versatile building block in multi-component reactions (MCRs), which are efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product. The reactivity of the aryl bromide moiety in this compound makes it a suitable substrate for various palladium-catalyzed MCRs. These reactions often involve the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single pot, offering significant advantages in terms of atom economy and step efficiency.
Palladium-catalyzed carbonylative MCRs represent a powerful tool for the synthesis of complex molecules. mdpi.com While direct examples involving this compound are not extensively documented, the principles of these reactions are applicable. For instance, in a three-component reaction, an aryl bromide, carbon monoxide, and an amine can be coupled to generate an amide. The general mechanism for such palladium-catalyzed reactions involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by CO insertion and subsequent reaction with a nucleophile. mdpi.com The presence of the ethyl ester and the ethyl group on the benzene (B151609) ring of this compound can influence the electronic properties and steric hindrance of the substrate, thereby affecting the reaction kinetics and yields.
The following table outlines a representative, albeit generalized, palladium-catalyzed multi-component reaction where a substrate like this compound could be utilized.
Table 1: Generalized Palladium-Catalyzed Carbonylative Amination
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst System | Product Type |
| Aryl Bromide (e.g., this compound) | Carbon Monoxide | Amine | Pd(OAc)₂, Phosphine (B1218219) Ligand, Base | Aromatic Amide |
Synthesis of Complex Aromatic Systems and Heterocycles from this compound
The carbon-bromine bond in this compound is a key functional group for derivatization through various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of complex aromatic systems and heterocycles. These reactions are fundamental in modern organic synthesis for the construction of C-C, C-N, and C-O bonds.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org this compound can serve as the aryl halide component, allowing for the introduction of an alkyne substituent at the 2-position. This transformation is valuable for the synthesis of substituted alkynes, which are precursors to many complex organic molecules, including conjugated enynes and arylalkynes. libretexts.org The reaction is typically carried out under mild conditions with a base, such as an amine, which also often serves as the solvent. wikipedia.org
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond. wikipedia.org this compound can be coupled with a variety of primary and secondary amines to yield the corresponding 2-amino-4-ethylbenzoate derivatives. libretexts.orgorganic-chemistry.org This reaction is of great significance in medicinal chemistry and materials science for the synthesis of arylamines. The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. epa.gov In a specific application, the amination of 2-bromo-13α-estrone 3-benzyl ether with benzophenone (B1666685) imine, a related bromo-aromatic compound, was a key step in a two-step synthesis. beilstein-journals.org
The table below summarizes these key cross-coupling reactions for the derivatization of an aryl bromide like this compound.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Class |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Amine base | C(sp²)-C(sp) | Arylalkyne |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(0) or Pd(II) catalyst, Phosphine ligand, Base | C(sp²)-N | Arylamine |
Preparation of Functionalized Materials and Polymers Utilizing this compound
The bifunctional nature of this compound, possessing both a reactive aryl bromide and an ester group, makes it a potentially valuable monomer for the synthesis of functionalized polymers. The bromo-substituent can be utilized in post-polymerization modification, allowing for the introduction of various functional groups onto the polymer backbone. semanticscholar.orgmanchester.ac.uk
One approach involves the polymerization of monomers containing a reactive handle, such as an aryl bromide, which remains inert during the polymerization process but can be quantitatively converted in a subsequent step. semanticscholar.org For instance, a bromo-substituted polymer can undergo post-functionalization reactions like the Ullman coupling to introduce new functionalities. mdpi.com This strategy allows for the synthesis of polymers with tailored properties that might be difficult to achieve through direct polymerization of the functionalized monomer. researchgate.net
The following table illustrates a conceptual pathway for the utilization of a bromo-containing monomer in polymer synthesis and functionalization.
Table 3: Polymer Synthesis and Post-Polymerization Modification
| Step | Process | Reactants/Reagents | Result |
| 1 | Polymerization | Bromo-substituted monomer (e.g., a derivative of this compound) | Bromo-functionalized polymer |
| 2 | Post-Polymerization Modification (e.g., Ullman Coupling) | Bromo-functionalized polymer, Amine, Cu catalyst, Ligand | Amine-functionalized polymer |
Derivatization for Agrochemical and Specialty Chemical Development (excluding biological activity/efficacy, toxicity)
Bromo-organic compounds are important intermediates in the production of agrochemicals and specialty chemicals. sci-hub.se The bromine atom in this compound serves as a handle for introducing various functional groups that can impart desired properties for these applications. The synthesis of fluorine-containing benzene compounds, which are important pesticide and medical intermediates, often involves bromo-aromatic precursors. google.com
For example, the synthesis of a key intermediate for conazole medicines, cis-bromo-ester, highlights the importance of bromo-esters in the synthesis of complex molecules for specialized applications. google.com In another instance, a synthetic route for Roxadustat, a pharmaceutical agent, begins with a bromo-4-fluorobenzoate, demonstrating the utility of bromo-benzoate esters as starting materials in multi-step syntheses. mdpi.com
The derivatization of this compound can lead to a variety of specialty chemicals. For instance, reaction with different nucleophiles can replace the bromine atom, leading to a diverse range of substituted benzoic acid esters. These derivatives can then be further transformed, for example, by hydrolysis of the ester to the corresponding carboxylic acid, providing another point for chemical modification. The presence of the ethyl group at the 4-position also influences the physical properties of the resulting derivatives, such as solubility and crystallinity.
The table below provides examples of potential derivatization reactions of a bromo-benzoate ester for the development of specialty chemical intermediates.
Table 4: Derivatization Reactions for Specialty Chemical Intermediates
| Reaction Type | Reagent | Functional Group Introduced | Potential Intermediate Class |
| Nucleophilic Aromatic Substitution | Phenol | Phenoxy group | Diaryl ethers |
| Cyanation | Cuprous cyanide | Cyano group | Cyanobenzoates |
| Hydrolysis | NaOH, H₂O | Carboxylic acid | Substituted benzoic acids |
Advanced Analytical Methodologies for Ethyl 2 Bromo 4 Ethylbenzoate
Chromatographic Techniques for Purity Assessment and Separation of Ethyl 2-bromo-4-ethylbenzoate
Chromatographic methods are fundamental in separating this compound from impurities and related substances. These techniques offer high resolution and sensitivity, making them indispensable for quality control.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for resolving the main component from any process-related impurities or degradation products.
A reversed-phase HPLC (RP-HPLC) method is typically suitable for aromatic esters. The retention of such compounds is governed by their hydrophobic interactions with the stationary phase, which can be finely tuned by adjusting the mobile phase composition. For this compound, a C18 or C8 column provides excellent resolving power. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acid modifier like formic acid or phosphoric acid to ensure sharp peak shapes. UV detection is appropriate, given the chromophoric nature of the aromatic ring.
A typical HPLC method for the analysis of this compound would be developed and validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value |
| Chromatographic System | High-Performance Liquid Chromatograph |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolved in Acetonitrile |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in this compound. These impurities could originate from starting materials, side reactions, or residual solvents. The high sensitivity of GC-MS makes it ideal for trace-level analysis.
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column. The separation is achieved based on the boiling points and polarities of the components. A non-polar or medium-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is often effective for separating a range of potential impurities. The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of compounds with different volatilities.
The mass spectrometer serves as a highly specific detector, ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each compound, which acts as a chemical fingerprint, allowing for unambiguous identification by comparison with spectral libraries.
Table 2: Typical GC-MS Parameters for Impurity Profiling of this compound
| Parameter | Value |
| Chromatographic System | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Temperature Program | Initial 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-500 amu |
Quantitative Analytical Methods for this compound
Beyond chromatographic techniques, other analytical methods can be employed for the quantitative determination of this compound, providing orthogonal data for purity assessment.
One of the most powerful methods for quantification is Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. emerypharma.comacs.org qNMR is a primary analytical method as the signal intensity is directly proportional to the number of nuclei, allowing for the determination of concentration without the need for a specific reference standard of the analyte. oxinst.com For the quantification of this compound, a ¹H-NMR spectrum is recorded in a deuterated solvent with a precisely weighed amount of an internal standard. sciepub.com The internal standard must have a known purity and contain protons that resonate in a region of the spectrum that does not overlap with the signals of the analyte. By comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard, the absolute purity or concentration of the analyte can be accurately calculated.
Another classic quantitative method is saponification followed by titration . This involves the hydrolysis of the ester using a known excess of a strong base, such as sodium hydroxide (B78521). sserc.org.uk The reaction is typically heated to ensure complete hydrolysis of the ester into the corresponding carboxylate salt (sodium 2-bromo-4-ethylbenzoate) and ethanol (B145695). After the reaction is complete, the remaining unreacted base is back-titrated with a standardized acid. The amount of base consumed in the saponification reaction is then used to calculate the amount of the ester originally present. This titrimetric method, while less specific than chromatographic techniques, can provide a reliable measure of the total ester content.
Future Directions and Emerging Research Avenues for Ethyl 2 Bromo 4 Ethylbenzoate
Chemoenzymatic Synthesis and Biocatalysis in the Production and Transformation of Ethyl 2-bromo-4-ethylbenzoate
The integration of enzymatic processes with traditional chemical synthesis, known as chemoenzymatic synthesis, presents a promising frontier for the production and modification of this compound. Biocatalysis, the use of natural catalysts like enzymes, offers high selectivity and milder reaction conditions compared to conventional methods.
Research into the biotransformation of halogenated aromatic compounds provides a foundation for future work on this compound. dss.go.thnih.gov Microorganisms are known to degrade halogenated aromatics through various enzymatic reactions. nih.gov Key enzyme classes that could be harnessed include:
Dioxygenases: These enzymes can introduce two hydroxyl groups into the aromatic ring, potentially leading to novel functionalized derivatives. nih.gov
Hydrolases: These enzymes could facilitate the hydrolytic dehalogenation of the compound. arizona.edu
Benzoate-CoA Ligase: This enzyme activates halogenated benzoates, which is the initial step in some microbial degradation pathways. nih.gov
Future research will likely focus on identifying or engineering specific enzymes that can act on the this compound substrate for either its synthesis or its conversion into other valuable molecules. The prospects include developing biosynthetic processes for halogenated intermediates or using biological systems for detoxification and degradation of related environmental pollutants. nih.gov
Table 1: Potential Enzymatic Reactions for this compound
| Enzyme Class | Potential Reaction | Potential Outcome |
| Dioxygenase | Hydroxylation of the aromatic ring | Creation of hydroxylated derivatives for new applications |
| Hydrolase | Cleavage of the carbon-bromine bond | Dehalogenation to produce 4-ethylbenzoate (B1233868) derivatives |
| Lipase/Esterase | Esterification/Hydrolysis | Enantioselective synthesis or hydrolysis |
| Dehalogenase | Reductive dehalogenation | Conversion to Ethyl 4-ethylbenzoate |
Applications of Artificial Intelligence and Machine Learning in Reaction Prediction for this compound
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by enabling the rapid prediction of reaction outcomes, optimization of reaction conditions, and discovery of novel synthetic routes. researchgate.net These technologies can be applied to this compound to accelerate research and development.
ML models, trained on vast datasets of chemical reactions, can predict reaction yields, identify optimal catalysts, solvents, and reagents, and even forecast reaction temperatures. researchgate.netbeilstein-journals.org For this compound, AI could:
Predict Synthesis Outcomes: Algorithms can analyze the structure of reactants and predict the likely products and yields of reactions involving this compound, saving significant time and resources on experimental validation. ijsea.comdartmouth.edu
Optimize Reaction Conditions: Machine learning can identify the optimal conditions (e.g., temperature, pressure, catalyst) to maximize the yield and selectivity of reactions producing or utilizing this compound. beilstein-journals.org
Discover Novel Synthesis Routes: AI-driven retrosynthetic analysis can propose new and more efficient pathways to synthesize this compound, moving beyond traditional methods. mdpi.comiscientific.org This approach has the potential to significantly shorten the path to drug discovery and materials innovation. iscientific.org
Table 2: AI/ML Applications in the Chemistry of this compound
| AI/ML Application | Specific Task | Potential Impact |
| Reaction Yield Prediction | Forecast the percentage yield for a given set of reactants and conditions. | Reduce experimental optimization time and material waste. |
| Retrosynthetic Analysis | Propose novel and efficient synthetic pathways to the target molecule. | Accelerate the discovery of new manufacturing methods. mdpi.comchemistryviews.org |
| Catalyst Discovery | Identify new and more effective catalysts for its synthesis or reactions. | Improve reaction efficiency and reduce costs. mdpi.com |
| Condition Recommendation | Suggest optimal solvents, reagents, and temperatures for reactions. | Enhance reaction success rates and reproducibility. researchgate.net |
Green Synthesis Scale-Up and Industrial Implementation of this compound Production
The principles of green chemistry are increasingly critical for the industrial production of chemicals, aiming to reduce waste, minimize hazards, and improve energy efficiency. sofia-darmstadt.de Applying these principles to the synthesis of this compound is a key area for future research, focusing on sustainable feedstocks and processes. acs.org
Future developments in the green synthesis of this compound could include:
Sustainable Brominating Agents: Moving away from hazardous molecular bromine towards safer, in-situ generation methods. nih.govresearchoutreach.org This could involve reacting bromide salts with an oxidizing agent, a process that can be integrated into continuous flow systems to enhance safety and control. nih.govresearchoutreach.org
Green Solvents: Investigating the use of more environmentally benign solvents, such as water, ionic liquids, or deep eutectic solvents, to replace traditional volatile organic compounds. researchgate.netrsc.org
Flow Chemistry: Implementing continuous flow reactors can improve safety, efficiency, and scalability. nih.gov Flow processes offer better control over reaction parameters, leading to higher yields and selectivity, and minimize the risks associated with handling hazardous reagents like bromine. researchoutreach.org
Catalysis: Developing reusable solid acid catalysts or exploring photocatalysis could reduce waste and energy consumption compared to traditional methods. researchoutreach.orgresearchgate.net
The industrial implementation of these green methodologies can lead to more cost-effective and environmentally responsible production of this compound, meeting the growing demand for sustainable chemical manufacturing. acs.orgstck.me
Exploration of Novel Reactivity Patterns for this compound
The unique substitution pattern of this compound, featuring an ortho-bromo group and a para-ethyl group, offers opportunities for exploring novel chemical reactivity. The bromine atom serves as a versatile synthetic handle for a variety of transformations, particularly cross-coupling reactions. researchgate.net
Future research is expected to focus on:
Cross-Coupling Reactions: Expanding the scope of Suzuki and Kumada cross-coupling reactions to synthesize complex molecules. researchgate.net This could involve coupling with a wider range of boronic acids, organomagnesium compounds, or other organometallic reagents.
C-H Activation: Utilizing the directing-group potential of the ester or the influence of the existing substituents to achieve regioselective C-H activation at other positions on the aromatic ring. Ruthenium-catalyzed ortho-alkynylation of benzoic acids demonstrates the potential for such transformations. acs.org
Synthesis of Heterocycles: Using this compound as a precursor for the synthesis of various benzo-fused heterocycles, which are important scaffolds in medicinal chemistry and materials science. elsevierpure.com
Photochemical Reactions: Investigating light-induced reactions to explore unique reactivity patterns that are not accessible through thermal methods. researchoutreach.org
By exploring these novel reactivity patterns, chemists can unlock new synthetic pathways and create a diverse array of functionalized molecules derived from this compound for applications in pharmaceuticals, agrochemicals, and materials science.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing Ethyl 2-bromo-4-ethylbenzoate, and how can reaction conditions be optimized?
- Methodology : A common approach involves bromination of a precursor like ethyl 4-ethylbenzoate using reagents such as N-bromosuccinimide (NBS) under radical or electrophilic conditions. Temperature control (e.g., 80–120°C) and solvent selection (e.g., CCl₄ or DMF) significantly influence yield and selectivity. Monitoring via TLC or GC-MS ensures intermediate formation. Purification via column chromatography or recrystallization in ethanol/water mixtures is recommended .
Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical. Key parameters include refining anisotropic displacement parameters for bromine atoms and validating hydrogen bonding via residual electron density maps. Crystallization in ethyl acetate/hexane mixtures at low temperatures often yields suitable crystals .
Q. What analytical techniques are essential for characterizing purity and structural integrity?
- Methodology : Combine NMR (¹H/¹³C) to confirm substitution patterns (e.g., aromatic protons and ethyl/bromo integration ratios), GC-MS for molecular ion verification, and HPLC with UV detection to assess purity (>98%). Melting point consistency (e.g., 192–194°C for analogous compounds) further validates structural correctness .
Advanced Research Questions
Q. How can competing side reactions during bromination be minimized in the synthesis of this compound?
- Methodology : Side products like di-brominated derivatives arise from excessive reagent use or prolonged reaction times. Kinetic control via low-temperature bromination (e.g., 0–5°C) and stoichiometric NBS limits over-bromination. Computational modeling (DFT) predicts reactive sites, guiding regioselectivity .
Q. What mechanistic insights explain the bromination regioselectivity in this compound synthesis?
- Methodology : Radical bromination typically favors the para position due to steric and electronic effects of the ethyl group. Isotopic labeling (e.g., deuterated substrates) and ESR spectroscopy can track radical intermediates. Compare with electrophilic pathways using Lewis acids (e.g., FeBr₃), which may alter substitution patterns .
Q. How do structural modifications (e.g., ethyl vs. methyl substituents) influence the compound’s bioactivity or material properties?
- Methodology : Synthesize analogs (e.g., Ethyl 2-bromo-4-methylbenzoate) and compare via in vitro assays (e.g., enzyme inhibition) or thermal analysis (DSC/TGA). Substituent effects on π-π stacking (X-ray) or lipophilicity (logP measurements) correlate with biological or material performance .
Q. How should researchers address discrepancies in reported spectral data or physical properties across studies?
- Methodology : Replicate experiments under standardized conditions (solvent, temperature). Cross-validate using multiple techniques (e.g., IR vs. Raman for functional groups). Purity checks via elemental analysis or mass balance calculations resolve inconsistencies caused by impurities .
Q. What strategies optimize solvent selection for this compound in green chemistry applications?
- Methodology : Evaluate solvent sustainability using tools like CHEM21’s guide. Ethyl lactate, a biodegradable solvent, offers comparable polarity to DMF for bromination. Simulate solvent-solute interactions via COSMO-RS models to predict solubility and reaction efficiency .
Methodological Considerations
- Ethical Data Reporting : Ensure reproducibility by documenting reaction conditions (e.g., humidity, catalyst lot) and raw spectral data. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Crystallographic Data Deposition : Submit refined CIF files to repositories like the Cambridge Structural Database, including anisotropic displacement parameters and hydrogen bonding networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
